

# Technical Support Center: Optimizing Nitric acid Concentration for Sample Digestion

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## Compound of Interest

Compound Name: *Nitric acid*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing **nitric acid** concentration for effective sample digestion.

## Frequently Asked Questions (FAQs)

**Q1:** Why is **nitric acid** the most commonly used acid for sample digestion?

**A1:** **Nitric acid** ( $\text{HNO}_3$ ) is a strong oxidizing agent, making it highly effective at decomposing organic matter and dissolving most metals, converting them into soluble nitrate salts.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This property is crucial for preparing samples for elemental analysis techniques like ICP-MS, ICP-OES, and AAS.[\[1\]](#)[\[4\]](#) Unlike other acids, it generally does not cause ionic precipitates, ensuring the analytes remain in solution for accurate measurement.[\[2\]](#)

**Q2:** What is the typical concentration of **nitric acid** used for sample digestion?

**A2:** The optimal concentration of **nitric acid** varies depending on the sample matrix, the target analytes, and the digestion method. For many applications, concentrated **nitric acid** (65-70%) is used.[\[5\]](#) However, diluted **nitric acid** solutions are also effective for certain sample types and can offer benefits such as lower blank values and reduced reagent consumption.[\[6\]](#)[\[7\]](#)[\[8\]](#) For final analysis by techniques like ICP-MS, the sample is typically diluted to a final acid concentration of 0.5-5% **nitric acid**.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

**Q3:** When should I use a mixture of acids instead of just **nitric acid**?

A3: While **nitric acid** is a powerful oxidizing agent, some materials require a combination of acids for complete digestion.[1][12]

- Aqua Regia (3:1 HCl:HNO<sub>3</sub>): This mixture is used for dissolving noble metals like gold and platinum, as well as other resistant metals and alloys.[3][4][12][13]
- Inverse Aqua Regia (1:3 HCl:HNO<sub>3</sub>): This is a less corrosive alternative to aqua regia that can be used for many of the same applications.[12][13]
- Hydrofluoric Acid (HF): HF is necessary for the complete digestion of silicate-containing materials, such as soil, sediment, and geological samples.[9][12][13][14]
- Hydrochloric Acid (HCl): In addition to its use in aqua regia, HCl is sometimes added to stabilize certain elements, like mercury and iron, in the final solution.[12][13]

Q4: What is the role of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in sample digestion?

A4: Hydrogen peroxide is often added to **nitric acid** digestions to increase the oxidation potential, which aids in the decomposition of resistant organic matter.[1][6][15] This can lead to a more complete digestion, clearer final solutions, and a reduction in residual carbon content. [6][16]

## Troubleshooting Guide

### Issue 1: Incomplete Sample Digestion

- Symptom: Visible solid particles remain in the digestate, or the solution is cloudy.[1][14]
- Possible Causes & Solutions:
  - Insufficient Acid Concentration or Volume: The amount of acid may not be enough to completely break down the sample matrix. A general rule of thumb is to use 1 mL of **nitric acid** for every 100 mg of sample.[13] Consider increasing the acid-to-sample ratio.
  - Incorrect Acid Mixture: The sample may contain materials resistant to **nitric acid** alone (e.g., silicates). For soils and sediments, the addition of hydrofluoric acid (HF) is often necessary for complete dissolution. For noble metals and alloys, aqua regia is required.[4][13]

- Inadequate Temperature or Time: Digestion is a chemical reaction that is dependent on temperature and time. For open-vessel digestions on a hot plate, a temperature of 95°C ± 5°C is common.[15] Microwave digestion systems can reach much higher temperatures (e.g., 180-220°C), leading to more efficient digestion.[15][17][18] Ensure the digestion temperature and duration are sufficient for your sample type.
- Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the digestion process. Grinding or milling the sample to a fine powder can significantly improve digestion efficiency.[13]

#### Issue 2: High Residual Carbon Content (RCC)

- Symptom: The final digested solution has a yellow or brownish tint, indicating the presence of residual organic compounds. This can cause interferences in ICP-MS analysis.
- Possible Causes & Solutions:
  - Insufficient Oxidizing Power: The **nitric acid** alone may not be strong enough to completely oxidize all the organic material in the sample. The addition of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) can enhance the oxidative power of the digestion, leading to a clearer solution and lower RCC.[6][16]
  - Complex Organic Matrix: Samples with high fat or protein content can be particularly challenging to digest. A multi-step digestion process, including a pre-digestion step at a lower temperature, may be necessary.

#### Issue 3: Analyte Loss or Low Recovery

- Symptom: The measured concentrations of target analytes are lower than expected, or spike recovery tests fail.
- Possible Causes & Solutions:
  - Volatilization of Elements: Some elements, like mercury (Hg) and chromium (Cr) under certain conditions, can be lost due to volatilization at high temperatures.[19] Using a closed-vessel microwave digestion system can help to minimize these losses. For mercury analysis, the addition of gold can help to stabilize it.[15]

- Analyte Adsorption to Vessel Walls: Certain elements can adsorb to the surfaces of the digestion vessels, especially if the final acid concentration is too low.[12] The final solution should typically be maintained at a 2-5% **nitric acid** concentration to ensure analyte stability.[1][9][10]
- Precipitation of Insoluble Salts: Although **nitric acid** is used to avoid precipitation, some elements can form insoluble salts under certain conditions. The addition of hydrochloric acid can help to keep elements like silver (Ag) in solution.

## Data Presentation

Table 1: Recommended **Nitric Acid** Concentrations for Different Sample Types

Sample Type	Digestion Method	Recommended Nitric Acid Concentration/Mixture	Reference(s)
Aqueous Samples	Microwave Assisted	1:1 HNO <sub>3</sub>	[15]
Soils, Sediments, Sludges	Microwave Assisted	Concentrated HNO <sub>3</sub> and HCl	[15]
Plant Material	Hot Plate	Trace-metal grade HNO <sub>3</sub>	[1]
Biological Tissues (e.g., cells)	Hot Plate	Concentrated, trace-metal grade HNO <sub>3</sub>	[1]
Food Samples (e.g., rice flour)	Microwave Assisted	5 mL HNO <sub>3</sub> and 1 mL HCl	[15]
Titanium Alloys	Microwave Assisted	10 mL concentrated HCl and 2.0 mL concentrated HNO <sub>3</sub>	[15]

Table 2: Common Acid Mixtures for Sample Digestion

Acid Mixture	Composition	Typical Applications	Reference(s)
Aqua Regia	3 parts concentrated HCl to 1 part concentrated HNO <sub>3</sub>	Digestion of noble metals (e.g., gold, platinum) and alloys.	[3][4][12][13]
Inverse Aqua Regia	1 part concentrated HCl to 3 parts concentrated HNO <sub>3</sub>	A less corrosive alternative to aqua regia for many applications.	[12][13]
Nitric and Hydrofluoric Acid	HNO <sub>3</sub> and HF	Digestion of silicate-containing materials (e.g., soils, rocks, minerals).	[9][12][13]
Nitric and Hydrochloric Acid	HNO <sub>3</sub> and HCl	Stabilization of certain elements (e.g., mercury, iron).	[13]

## Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion of Soil and Sediment (Adapted from US EPA Method 3051A)

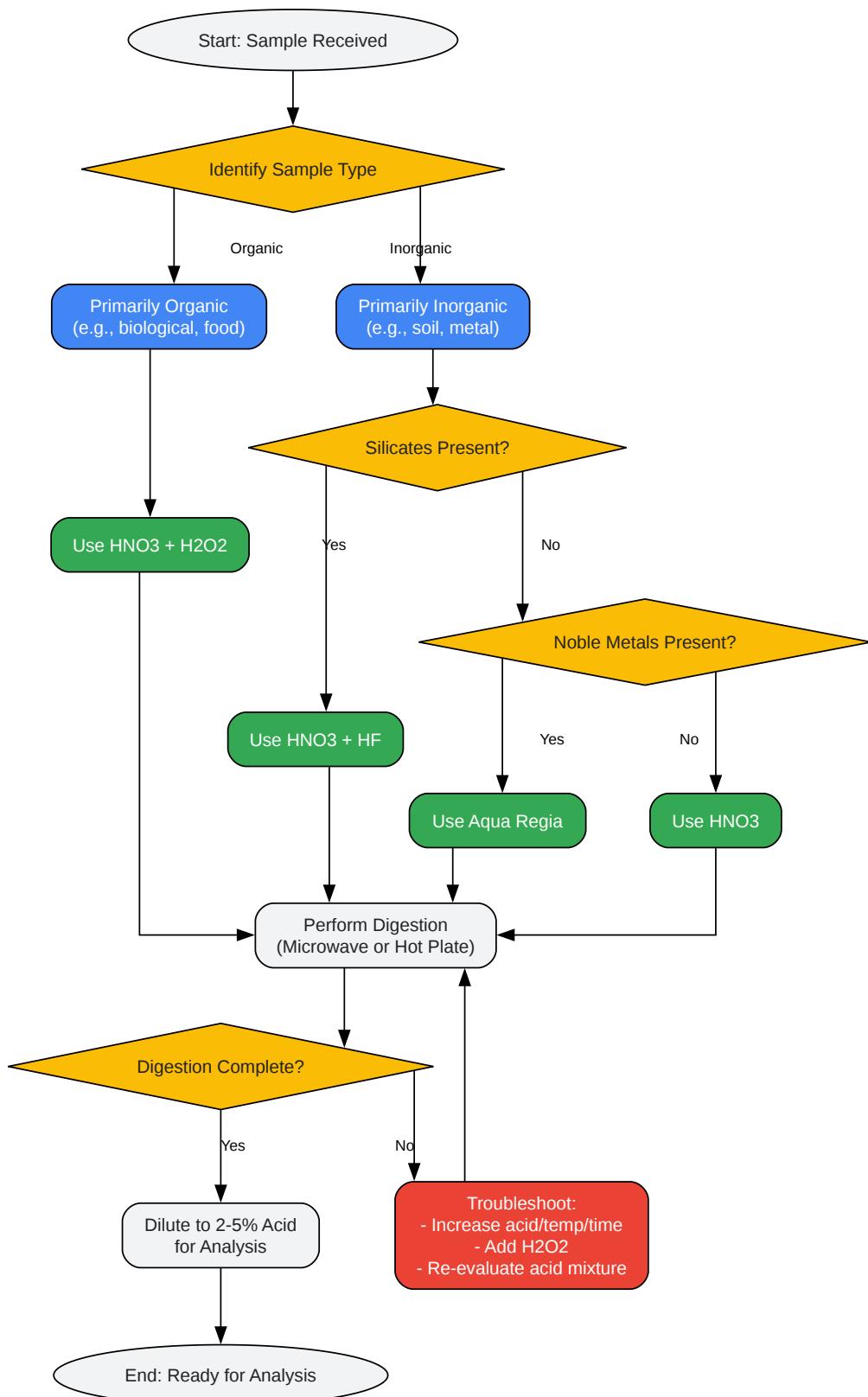
- Weigh  $0.20 \pm 0.001$  g of a homogenized sample into a clean microwave digestion vessel.[15]
- In a fume hood, add 9 mL of concentrated **nitric acid** and 3 mL of concentrated hydrochloric acid to the vessel.[15]
- Seal the vessel and place it in the microwave digestion system.
- Program the microwave to ramp to a temperature of at least 180°C and hold for a minimum of 20 minutes. Consult the manufacturer's guidelines for specific ramp profiles.[15]
- After the program is complete, allow the vessel to cool to room temperature.
- Carefully unseal the vessel in a fume hood.

- Quantitatively transfer the digested sample to a 50 mL volumetric flask.
- Rinse the digestion vessel with ultrapure water and add the rinsate to the volumetric flask.
- Bring the flask to volume with ultrapure water.
- The sample is now ready for analysis by ICP-OES or ICP-MS. Further dilution may be necessary depending on the analyte concentrations.[15]

#### Protocol 2: Hot Plate Digestion of Plant Material

- Weigh 0.2 g of dried and ground plant material into a pre-cleaned 50 mL plastic tube.[1]
- Add 1 mL of trace-metal grade **nitric acid**. Loosely cap the tube to allow gases to escape.[1]
- Heat the sample at 90°C for 2 hours on a hot plate in a fume hood.[1]
- Remove the sample from the heat and allow it to cool.
- Add 0.5 mL of 30% hydrogen peroxide and loosely recap the tube.[1]
- Heat the sample for an additional hour at 90°C.[1]
- If solid particles remain, repeat the addition of 0.5 mL of hydrogen peroxide and heating until the solution is clear.[1]
- Dilute the final digestate with deionized water to achieve a final acid concentration of 2-5% before analysis.[1]

## Mandatory Visualization

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Caption: Decision workflow for selecting the appropriate acid mixture for sample digestion.

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Email: [info@benchchem.com](mailto:info@benchchem.com)